1-Benzoyl-4-(2-chlorobenzyl)piperazine

Sigma-1 receptor pharmacology Receptor binding affinity Structure-activity relationship

1-Benzoyl-4-(2-chlorobenzyl)piperazine (molecular formula: C18H19ClN2O; molecular weight: 314.8 g/mol) is a benzoylpiperazine derivative characterized by a 2-chlorobenzyl substitution on the piperazine nitrogen. The compound functions as a sigma-1 receptor ligand with reported binding affinity in the low nanomolar range.

Molecular Formula C18H19ClN2O
Molecular Weight 314.8 g/mol
Cat. No. B248790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-(2-chlorobenzyl)piperazine
Molecular FormulaC18H19ClN2O
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19ClN2O/c19-17-9-5-4-8-16(17)14-20-10-12-21(13-11-20)18(22)15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyKVOAEQKXTFFFRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzoyl-4-(2-chlorobenzyl)piperazine: Key Properties and Pharmacological Classification for Procurement Decisions


1-Benzoyl-4-(2-chlorobenzyl)piperazine (molecular formula: C18H19ClN2O; molecular weight: 314.8 g/mol) is a benzoylpiperazine derivative characterized by a 2-chlorobenzyl substitution on the piperazine nitrogen . The compound functions as a sigma-1 receptor ligand with reported binding affinity in the low nanomolar range [1]. Its chemical structure incorporates a benzoyl group at the N1 position and a 2-chlorobenzyl moiety at the N4 position, distinguishing it from simpler benzoylpiperazines and benzylpiperazines . The compound is currently available as a research reagent from multiple suppliers and is referenced in medicinal chemistry literature exploring sigma receptor pharmacology [1].

Why Generic Substitution of 1-Benzoyl-4-(2-chlorobenzyl)piperazine with Other Piperazine Derivatives Fails: Structural and Pharmacological Divergence


The piperazine scaffold accommodates diverse substitution patterns that produce dramatic differences in receptor binding profiles. Critically, the 2-chlorobenzyl substitution on the piperazine nitrogen is a key determinant of sigma-1 receptor affinity. Published structure-activity relationship (SAR) data indicate that 1-benzoylpiperazine lacking the 2-chlorobenzyl moiety exhibits negligible sigma receptor binding (Ki > 10,000 nM), whereas alkylation of the terminal nitrogen with arylalkyl groups—exemplified by the 2-chlorobenzyl substituent—results in a dramatic increase in sigma-1 binding affinity [1]. This SAR evidence establishes that even structurally close piperazine analogs cannot be substituted interchangeably without fundamentally altering target engagement and downstream pharmacological outcomes [2].

1-Benzoyl-4-(2-chlorobenzyl)piperazine: Quantitative Differentiation Evidence Guide for Scientific Procurement


Sigma-1 Receptor Affinity: 1-Benzoyl-4-(2-chlorobenzyl)piperazine vs. 1-Benzoylpiperazine

The target compound 1-Benzoyl-4-(2-chlorobenzyl)piperazine demonstrates high sigma-1 receptor affinity with a Ki of 4.30 nM as measured by displacement of [3H]-(+)-pentazocine from guinea pig brain membranes [1]. In contrast, the closely related analog 1-benzoylpiperazine, which lacks the 2-chlorobenzyl substitution, exhibits negligible sigma opioid receptor binding with a Ki of 11,360 nM (human) [2].

Sigma-1 receptor pharmacology Receptor binding affinity Structure-activity relationship

Sigma-1 vs. Sigma-2 Selectivity Profile of Benzylpiperazine Class: Class-Level Implications

Recent research on benzylpiperazine-based sigma-1 receptor antagonists demonstrates that this chemical class can achieve high selectivity over the sigma-2 receptor. A representative benzylpiperazine derivative, SI 1/28, exhibited 423-fold selectivity for sigma-1 over sigma-2 receptors [1]. Another benzylpiperazine analog (compound 15) demonstrated sigma-2/sigma-1 selectivity ratios ranging from 432-fold to 886-fold depending on substitution pattern [2].

Sigma receptor selectivity Off-target activity Pain pharmacology

In Vivo Antinociceptive Efficacy of Benzylpiperazine-Based Sigma-1 Antagonists

Benzylpiperazine derivatives structurally related to 1-benzoyl-4-(2-chlorobenzyl)piperazine demonstrate dose-dependent antinociceptive and anti-allodynic efficacy in preclinical pain models. SI 1/28, a benzylpiperazine-based sigma-1 antagonist, produced dose-dependent antinociception in the mouse formalin test with an ED50 of 13.2 mg/kg (i.p.) and demonstrated anti-allodynic effects in a chronic nerve constriction injury (CCI) model of neuropathic pain [1]. Similarly, compound 15 produced dose-dependent antinociception (3-60 mg/kg, i.p.) in both formalin and CCI models without impairing locomotor activity [2].

Pain research In vivo pharmacology Neuropathic pain Anti-allodynic activity

Patent Coverage and Commercial Relevance of Benzoylpiperazine Derivatives

Benzoylpiperazine derivatives constitute a patent-protected chemical class with claimed utility in treating central nervous system disorders. Hoffmann-La Roche Inc. holds multiple patents (US7427612, US7595314, US7605163) covering benzoylpiperazine derivatives for the treatment of psychoses, pain, neurodegenerative dysfunction in memory and learning, schizophrenia, dementia, and Alzheimer's disease [1]. These patents describe benzoylpiperazine compounds as inhibitors of the glycine transporter 1 (GlyT-1) and establish a broader therapeutic context for this chemical scaffold [2].

Intellectual property CNS therapeutics GlyT1 inhibition Procurement strategy

Structural Determinants of Sigma-1 Receptor Binding: The 2-Chlorobenzyl Contribution

Structure-activity relationship studies demonstrate that the nature of the N-substituent on the piperazine ring critically determines sigma-1 receptor binding affinity. Comparative analysis of benzylpiperazine and benzoylpiperazine series reveals that alkylation of the terminal nitrogen with arylalkyl groups is essential for high-affinity sigma-1 binding. Compounds lacking this substitution, such as unsubstituted 1-benzylpiperazine and 1-benzoylpiperazine, exhibit negligible sigma receptor binding (Ki > 10,000 nM) [1]. The 2-chlorobenzyl moiety in 1-benzoyl-4-(2-chlorobenzyl)piperazine provides the arylalkyl pharmacophore required for potent sigma-1 engagement [2].

Medicinal chemistry Pharmacophore modeling Ligand design

Comparative Binding Profile: Sigma-1 Ligands in the Benzoylpiperazine and Benzylpiperazine Class

Within the broader landscape of piperazine-based sigma ligands, 1-benzoyl-4-(2-chlorobenzyl)piperazine (Ki = 4.30 nM) occupies an intermediate affinity range relative to optimized benzylpiperazine derivatives. Lead-optimized benzylpiperazine compounds such as compound 15 (Ki σ1 = 1.6 nM) and high-affinity ligands such as CHEMBL3763396 (Ki = 0.030 nM) achieve sub-nanomolar affinity through additional structural modifications [1][2]. However, these optimized compounds typically require multi-step synthesis and may not be commercially available as research reagents.

Receptor binding comparison Chemical tool selection Sigma pharmacology

1-Benzoyl-4-(2-chlorobenzyl)piperazine: Research and Industrial Application Scenarios Based on Quantitative Evidence


Sigma-1 Receptor Binding and Selectivity Profiling in CNS Pharmacology Research

Researchers investigating sigma-1 receptor pharmacology can employ 1-benzoyl-4-(2-chlorobenzyl)piperazine as a defined sigma-1 ligand with validated binding affinity (Ki = 4.30 nM) [1]. The compound's benzoylpiperazine scaffold places it within a well-characterized structural class of sigma ligands, enabling comparative SAR studies with related analogs including 1-benzoylpiperazine (Ki = 11,360 nM) to assess the contribution of the 2-chlorobenzyl substitution to receptor engagement [2]. The benzylpiperazine class from which this compound is derived demonstrates sigma-1 selectivity over sigma-2 receptors, making it suitable for studies requiring sigma-1-preferring pharmacology [3].

Preclinical Pain Model Research and Antinociceptive Mechanism Studies

Benzylpiperazine derivatives structurally related to 1-benzoyl-4-(2-chlorobenzyl)piperazine have demonstrated dose-dependent antinociception and anti-allodynic efficacy in mouse models of inflammatory and neuropathic pain [1][2]. Specifically, SI 1/28 produced an ED50 of 13.2 mg/kg (i.p.) in the formalin test and showed efficacy in chronic nerve constriction injury (CCI) models. Researchers studying sigma-1-mediated pain modulation can utilize 1-benzoyl-4-(2-chlorobenzyl)piperazine as a tool compound to interrogate sigma-1 receptor function in nociceptive pathways, leveraging the established in vivo pharmacology of the benzylpiperazine class.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

1-Benzoyl-4-(2-chlorobenzyl)piperazine serves as a versatile starting point for medicinal chemistry optimization programs targeting sigma-1 receptors. The compound incorporates the essential arylalkyl pharmacophore (2-chlorobenzyl) required for sigma-1 binding [1], while retaining a benzoyl moiety that can be further modified to optimize affinity, selectivity, and drug-like properties. Patent literature from Hoffmann-La Roche establishes the therapeutic relevance of benzoylpiperazine derivatives for CNS indications including psychoses, pain, and cognitive disorders [2], providing a commercial and intellectual property context for SAR exploration of this chemical scaffold.

Glycine Transporter 1 (GlyT1) Inhibitor Research and CNS Disorder Models

Benzoylpiperazine derivatives have been identified as inhibitors of the glycine transporter 1 (GlyT-1), a target implicated in schizophrenia, cognitive impairment, and neurodegenerative diseases [1]. The benzoylpiperazine scaffold represented by 1-benzoyl-4-(2-chlorobenzyl)piperazine is covered by multiple patents claiming utility for treating illnesses based on glycine uptake inhibition [2]. Researchers investigating NMDA receptor modulation through glycine transport inhibition can employ this compound class to explore the intersection of sigma-1 receptor pharmacology and glycine transporter modulation in CNS disease models.

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